L 366509

Oxytocin receptor Binding affinity Ki

Researchers using potent oxytocin antagonists like L-368,899 or retosiban often need the prototypical scaffold L 366509 to benchmark affinity gains and control for vasopressin cross-reactivity. We provide L 366509 as a foundational reference compound for SAR and in vivo studies. - Prototypical spiroindenylpiperidine OT antagonist; Ki = 370-780 nM (rat, rhesus, human uterine OT receptors) for direct affinity benchmarking. - Orally bioavailable with validated in vivo activity in rat and rhesus preterm labor models and social behavior paradigms. - Established vasopressin V1/V2 cross-reactivity profile (Ki ≈ 25-30 µM rat, 2-6 µM primate) enables rigorous selectivity controls. - Supplied with analytical documentation; global shipping available for timely procurement.

Molecular Formula C25H33NO5S
Molecular Weight 459.6 g/mol
CAS No. 138382-23-7
Cat. No. B1673721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 366509
CAS138382-23-7
Synonyms2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid
L 366509
L-366,509
Molecular FormulaC25H33NO5S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C
InChIInChI=1S/C25H33NO5S/c1-22(2)19-8-10-24(22,25(29,15-19)16-21(27)28)17-32(30,31)26-13-11-23(12-14-26)9-7-18-5-3-4-6-20(18)23/h3-7,9,19,29H,8,10-17H2,1-2H3,(H,27,28)
InChIKeyXKVDTEPESVJNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L 366509: Baseline Overview


L 366509 (L-366,509) is a spiroindenylpiperidine camphorsulfonamide that functions as a non-peptidyl, orally active oxytocin (OT) receptor antagonist [1]. Characterized in 1993 as a first-in-class non-peptide OT antagonist, it exhibits moderate binding affinity (Ki = 370–780 nM) for rat, rhesus, and human uterine OT receptors and measurable affinity for vasopressin V1 and V2 receptor subtypes [1]. The compound represents a prototype scaffold from which subsequent high-affinity OT antagonists (e.g., L-368,899, retosiban) were derived through iterative medicinal chemistry optimization [2].

Non-peptide OT antagonist prototype for SAR studies
Oral bioavailability supports non-invasive behavioral paradigms
Measurable vasopressin cross-reactivity for selectivity benchmarking

L 366509 Structural Uniqueness


Oxytocin receptor antagonists span a wide affinity range (sub-nanomolar to micromolar) and exhibit divergent selectivity profiles against vasopressin receptor subtypes, oral bioavailability, and species-dependent pharmacology [1]. L 366509's spiroindenylpiperidine camphorsulfonamide core defines a chemical series distinct from peptide antagonists (e.g., atosiban), later piperazine derivatives (e.g., L-368,899), and 2,5-diketopiperazine-based antagonists (e.g., retosiban, epelsiban) [2]. Simply substituting a higher-affinity OT antagonist may alter vasopressin receptor cross-reactivity, species selectivity, or oral pharmacokinetic properties, fundamentally changing experimental outcomes in preterm labor models or social behavior studies [3].

Vasopressin receptor cross-reactivity
Replacing with a higher-affinity OT antagonist may alter V1a/V2 engagement and observed selectivity profiles.
Species-dependent pharmacology
Analog affinity can shift across rat, rhesus, and human OT receptors, potentially changing model-specific outcomes.
Oral pharmacokinetic profile
Later-generation analogs may differ in absorption and oral exposure, affecting dosing protocols in preclinical studies.

L 366509 Comparative Pharmacology


OT Receptor Binding Affinity

L 366509 exhibits moderate OT receptor binding affinity (Ki = 370–780 nM) across rat, rhesus, and human uterine tissues [1]. In contrast, the subsequent lead L-367,773 shows improved affinity (Ki = 26 nM for rat uterine OT receptor) [2], and L-368,899 achieves high affinity (Ki = 3.6 nM rat, 13 nM human) [3]. This 14–200-fold affinity gap positions L 366509 as the foundational low-affinity comparator for structure-activity relationship (SAR) studies.

OT Receptor Affinity
Reported
Ki: 370–780 nM (rat, rhesus, human uterine OT)
vs L-368,899: 3.6–13 nM
Establishes OT affinity baseline for SAR studies
14–200-fold lower affinity than optimized analogs
Oxytocin receptor Binding affinity Ki Uterine contraction Preterm labor

Vasopressin Receptor Cross-Reactivity

L 366509 binds to vasopressin V1 and V2 receptor subtypes with measurable but low affinity: Ki = 25–30 µM in rat tissues and 2–6 µM in primate tissues [1]. L-368,899 demonstrates improved selectivity, with Ki values for AVP-V1 and AVP-V2 receptors in the 370–570 nM range, representing >40-fold selectivity over OT receptors . Atosiban, a peptide antagonist, exhibits inverted selectivity, binding V1a receptors with higher affinity (Ki = 3.5 nM) than OT receptors (Ki = 81 nM) .

Vasopressin Cross-Reactivity
Reported
V1/V2 Ki: 25–30 µM (rat), 2–6 µM (primate)
vs atosiban V1a Ki: 3.5 nM
Supports OT/AVP selectivity profiling
L 366509 shows lower vasopressin affinity than atosiban
Vasopressin receptor Selectivity V1a V2 Off-target

In Vivo Uterine Contractility Inhibition

In a rat preterm labor model (induced by RU-486 on gestational day 20), L 366509 administered intravenously (10 mg/kg) or intraduodenally (10–50 mg/kg) produced marked, long-lasting inhibition of OT-stimulated uterine activity [1]. A separate study demonstrated dose-dependent delay of labor initiation in both term and preterm rat models, confirming pharmacologic relevance [2]. In contrast, L-368,899 required lower doses (AD50 = 350 µg/kg i.v., 7 mg/kg i.d.) for equivalent uterine inhibition, reflecting its higher OT receptor affinity [3].

Uterine Contractility
Reported
10 mg/kg i.v. (rat) inhibits OT-stimulated contractions
vs L-368,899 AD50: 0.35 mg/kg i.v.
In vivo model-response context for OT-mediated uterine effects
Higher doses required relative to optimized analogs
Preterm labor Uterine contraction In vivo efficacy Tocolytic Rat model

Oral Bioavailability

L 366509 was the first non-peptidyl OT antagonist demonstrated to possess significant oral bioavailability, with activity observed after intraduodenal administration in rats (10–50 mg/kg) and oral dosing in pregnant rhesus macaques [1]. In contrast, atosiban, a peptide-based OT antagonist, lacks oral bioavailability and is administered exclusively via intravenous infusion in clinical settings . Retosiban, a later 2,5-diketopiperazine antagonist, achieves >50% oral bioavailability in rat and dog with sub-nanomolar OT affinity [2].

Oral Bioavailability
Class-level
Oral activity in rat (i.d.) and rhesus (p.o.)
vs atosiban: no oral bioavailability
May support oral dosing in preclinical OT studies
Non-peptide structure enables oral route; class-level inference
Oral bioavailability Non-peptide Peptide antagonist Route of administration Preterm labor

L 366509 Research Applications


SAR Baseline for OT Antagonists

L 366509's moderate OT receptor affinity (Ki = 370–780 nM) and measurable vasopressin cross-reactivity establish a foundational reference point for SAR campaigns. Medicinal chemistry teams utilize L 366509 as the prototypical spiroindenylpiperidine scaffold to benchmark affinity improvements achieved through subsequent modifications (e.g., o-tolylpiperazine introduction yielding L-368,899 with Ki = 3.6–13 nM) [1]. Procurement of L 366509 enables direct side-by-side comparison with optimized analogs in binding and functional assays, quantifying the magnitude of affinity gains attributable to specific structural changes [2].

Preterm Labor Model Validation

L 366509 has been extensively validated in rat term and preterm labor models, demonstrating dose-dependent delay of labor initiation [1]. It also shows OT antagonist activity in pregnant rhesus macaques after both intravenous and oral dosing [2]. Researchers investigating the role of oxytocin in parturition mechanisms can employ L 366509 as a tool compound to pharmacologically probe OT-mediated uterine contractility, particularly when oral dosing convenience is prioritized over maximal potency [3].

Social Behavior Studies with Oral Dosing

L 366509 has been used to block the beneficial effects of social housing on circulating oxytocin levels, telomere length, and novelty-seeking behavior in rats [1]. The compound's oral bioavailability makes it suitable for chronic dosing paradigms in behavioral neuroscience where repeated intraperitoneal or intravenous injections would confound social interaction endpoints. Researchers studying oxytocin's role in social bonding, stress resilience, or aging may select L 366509 for its validated behavioral pharmacology profile and non-invasive administration route [2].

Vasopressin Cross-Reactivity Assessment

L 366509 binds to vasopressin V1 and V2 receptor subtypes with measurable affinity (Ki = 25–30 µM in rat, 2–6 µM in primate) [1]. This property makes L 366509 a useful comparator for assessing the contribution of vasopressin receptor engagement to observed in vivo effects of OT antagonists. In studies where strict OT/AVP selectivity is required, L 366509 serves as a low-selectivity control to benchmark the performance of highly selective analogs such as retosiban (>1,400-fold OT/AVP selectivity) or epelsiban (>31,000-fold selectivity) [2].

Application
Selection Property
Validation Focus
OT antagonist SAR studies
Moderate-affinity OT receptor binding
Affinity gain benchmarking against optimized analogs
Preterm labor model studies
In vivo uterine contractility inhibition
OT-mediated uterine contractility endpoint review
Social behavior research
Oral bioavailability in rodent models
Behavioral endpoint interpretation with non-invasive dosing
OT/AVP selectivity profiling
Measurable vasopressin V1/V2 binding
Selectivity benchmarking against high-selectivity analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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